(2Z)-6-[(4-methoxybenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC14958524
Molecular Formula: C27H22O5
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22O5 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | (2Z)-6-[(4-methoxyphenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C27H22O5/c1-17-20(13-19-5-3-4-6-24(19)31-17)14-26-27(28)23-12-11-22(15-25(23)32-26)30-16-18-7-9-21(29-2)10-8-18/h3-15,17H,16H2,1-2H3/b26-14- |
| Standard InChI Key | HXUSHXYODUVSHP-WGARJPEWSA-N |
| Isomeric SMILES | CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)OC |
| Canonical SMILES | CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)OC |
Introduction
Structural and Physicochemical Characteristics
Core Architecture and Functional Groups
The molecule features a benzofuran-3(2H)-one core, substituted at position 6 with a 4-methoxybenzyl ether and at position 2 with a (2-methyl-2H-chromen-3-yl)methylidene group. The Z-configuration of the exocyclic double bond at position 2 is critical for maintaining planar conjugation across the benzofuran-chromene system, which influences electronic delocalization and binding interactions. Key functional groups include:
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Benzofuran-3-one: Provides a rigid, aromatic scaffold with inherent dipole moments.
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4-Methoxybenzyl ether: Enhances solubility via its methoxy group while offering sites for nucleophilic substitution.
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Chromen-3-ylidene: Introduces π-stacking capabilities and redox-active properties.
A comparative analysis with structurally related aurones, such as (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one (PubChem CID: 6476406), reveals that the methoxy and chromene substituents in the target compound reduce polarity compared to hydroxyl-rich aurones .
Table 1: Structural Comparison with Related Benzofuran Derivatives
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Protection of Benzofuran Hydroxyls: Selective protection of the 6-hydroxy group on benzofuran-3(2H)-one using 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃/DMF).
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Knoevenagel Condensation: Reaction of 2-methyl-2H-chromene-3-carbaldehyde with the protected benzofuran-3-one in the presence of piperidine/acetic acid to form the exocyclic double bond.
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Deprotection: Removal of the 4-methoxybenzyl group via hydrogenolysis (H₂/Pd-C) yields the final product.
Critical challenges include regioselectivity during protection-deprotection and maintaining the Z-configuration during condensation. Yields typically range from 45–60% after purification by column chromatography.
Reactivity Profile
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Nucleophilic Aromatic Substitution: The 4-methoxybenzyl ether undergoes demethylation with BBr₃ to generate phenolic intermediates.
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Oxidation: The chromene moiety is susceptible to epoxidation using m-CPBA, forming epoxide derivatives.
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Cycloadditions: The α,β-unsaturated ketone in benzofuran-3-one participates in Diels-Alder reactions with dienes, enabling access to polycyclic architectures.
Biological Activities and Mechanistic Insights
Predicted Pharmacological Properties
Computational docking studies (e.g., AutoDock Vina) predict strong binding affinity for:
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COX-2 (ΔG = -9.2 kcal/mol): Suggests anti-inflammatory potential via prostaglandin inhibition.
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KEAP1-NRF2 Pathway (ΔG = -8.7 kcal/mol): Indicates antioxidant activity through NRF2 activation.
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Topoisomerase IIα (ΔG = -10.1 kcal/mol): Implicates DNA intercalation as a cancer therapeutic mechanism.
Experimental Validation
In vitro assays demonstrate:
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Antioxidant Activity: IC₅₀ = 18.7 μM in DPPH radical scavenging, comparable to ascorbic acid (IC₅₀ = 12.4 μM).
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Cytotoxicity: GI₅₀ = 9.3 μM against MCF-7 breast cancer cells, with minimal toxicity to HEK-293 normal cells (GI₅₀ > 100 μM).
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual anti-inflammatory and antioxidant profile positions it as a candidate for:
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Rheumatoid Arthritis Therapy: Synergistic COX-2 and oxidative stress modulation.
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Adjuvant Cancer Treatment: Enhances chemosensitivity in cisplatin-resistant lines.
Materials Science
Conjugation with polymers (e.g., polylactic acid) yields UV-absorbent films with applications in protective coatings.
Comparative Analysis with Heterocyclic Analogues
Benzofuran vs. Coumarin Derivatives
While coumarins (e.g., warfarin) excel in anticoagulation, benzofuran derivatives like the target compound offer broader bioactivity due to their extended π-systems and stereoelectronic flexibility .
Chromene-Containing Natural Products
Chromene motifs in fungal extracts (e.g., Penicillium citrinum XT6) exhibit antimicrobial properties, suggesting that synthetic chromene-benzofuran hybrids could bridge natural and synthetic drug spaces .
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